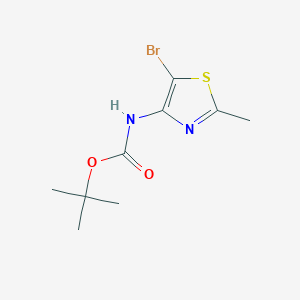

![molecular formula C24H24ClN5O2 B3000223 9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922452-53-7](/img/structure/B3000223.png)

9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex purine derivative, which is a class of heterocyclic aromatic organic compounds. Purines are found in high quantities in meat and meat products, especially internal organs such as liver and kidney. Purine derivatives have been extensively studied due to their biological significance and therapeutic potential, particularly in the context of antiviral activity and enzyme inhibition.

Synthesis Analysis

The synthesis of purine derivatives can be complex, involving multiple steps and the potential for regioselectivity issues. For instance, the synthesis of 9-benzyl-6-(dimethylamino)-9H-purines demonstrated that the introduction of a 2-chloro substituent can significantly enhance antiviral activity against rhinoviruses . Similarly, the regioselectivity of cross-coupling reactions, such as those involving 2,6,8-trichloro-9-(tetrahydropyran-2-yl)purine, can yield a mixture of isomers, which can be further modified to obtain the desired purine bases . These methods may be relevant to the synthesis of the compound , although the specific details of its synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their biological activity. The crystal structure of a purine-pyrimidine complex, for example, revealed planar complexes joined by hydrogen bonds, which resemble the Watson-Crick pairing configuration found in DNA . This suggests that the molecular structure of purine derivatives, including the compound , is likely to be significant in its interaction with biological molecules.

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions, including those catalyzed by palladium or iron, as seen in the synthesis of trisubstituted purine bases . The reactivity of chlorine substituents in these compounds is particularly noteworthy, as they can be involved in further chemical transformations, such as Mitsunobu reactions, which can lead to the formation of different substituted purine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure and substituents. For example, the introduction of fluorine and chlorine atoms can affect the hydrogen bonding capacity and overall reactivity of the compound . These properties are essential for the compound's biological activity and its potential as a therapeutic agent.

Scientific Research Applications

Neurodegenerative Diseases Treatment

Compounds similar to the specified chemical, particularly those in the tetrahydropyrimido[2,1-f]purinedione family, have shown potential in treating neurodegenerative diseases. These compounds interact with adenosine receptors and inhibit monoamine oxidases, which are drug targets for diseases like Parkinson's and Alzheimer's (Koch et al., 2013). Further research into similar compounds has led to the development of novel classes of potent MAO-B inhibitors, which could be beneficial in managing these diseases (Załuski et al., 2019).

Anticancer Activity

The study of purine-diones, closely related to the chemical , has been an area of interest for developing anticancer treatments. New derivatives of purine-diones have shown significant inhibition activity against certain cancer cell lines, suggesting their potential utility in cancer therapy (Hayallah, 2017).

Anti-inflammatory Properties

Substituted analogues of pyrimidopurinediones, which share a structural similarity with the specified chemical, have demonstrated anti-inflammatory activity. These compounds have shown effectiveness in models of chronic inflammation, comparable to existing anti-inflammatory drugs, suggesting their potential for developing new anti-inflammatory treatments (Kaminski et al., 1989).

Psychotropic Potential

Derivatives of pyrimido[2,1-f]purine-2,4-dione have been evaluated for their psychotropic properties. Compounds in this class have shown affinity for various receptors that are relevant in the context of psychotropic drugs, suggesting their potential application in developing new treatments for mental health disorders (Jurczyk et al., 2004).

properties

IUPAC Name |

9-(3-chloro-4-methylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN5O2/c1-15-6-4-7-17(12-15)14-30-22(31)20-21(27(3)24(30)32)26-23-28(10-5-11-29(20)23)18-9-8-16(2)19(25)13-18/h4,6-9,12-13H,5,10-11,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYGTEOGKUEFPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC(=C(C=C5)C)Cl)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3000142.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B3000145.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B3000152.png)

![2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide](/img/structure/B3000153.png)

![4-[5-(4-Bromophenyl)-3-(3-methoxyphenyl)-2-pyrazolin-1-yl]benzenesulfonamide](/img/structure/B3000154.png)

![N-(4-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3000155.png)

![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide](/img/structure/B3000158.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3000161.png)

![2-(Methylthio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B3000162.png)